N3-PEG11-Tos
Description
Properties
Molecular Formula |
C29H51N3O13S |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H51N3O13S/c1-28-2-4-29(5-3-28)46(33,34)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-32-30/h2-5H,6-27H2,1H3 |
InChI Key |
XSLJGWDCKFVDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for N3 Peg11 Tos
Convergent and Divergent Synthesis Strategies for Azide (B81097) and Tosyl Functionalization of Oligo(ethylene glycol) Chains
The synthesis of heterobifunctional oligo(ethylene glycol)s like N3-PEG11-Tos is primarily achieved through strategies that carefully control the functionalization at each end of the symmetrical oligo(ethylene glycol) diol precursor. The most prevalent and practical approach is a divergent-style synthesis, which hinges on the selective monofunctionalization of a symmetrical starting material.
A typical divergent pathway commences with a symmetrical oligo(ethylene glycol), such as HO-PEG11-OH. The critical step in this sequence is the desymmetrization of the polymer via a selective monotosylation reaction. acs.org This reaction yields the key intermediate, α-hydroxyl-ω-tosyl-PEG (HO-PEG11-Tos). mdpi.com This monofunctional intermediate is pivotal as it opens a pathway to a variety of heterobifunctional PEGs. mdpi.com For the synthesis of this compound, the remaining terminal hydroxyl group of the HO-PEG11-Tos intermediate is subsequently converted into an azide group, often through a nucleophilic substitution reaction using sodium azide. mdpi.com This sequential modification of a single starting polymer chain is an efficient method for producing the desired asymmetric product. nih.gov
An alternative divergent route involves the use of a mono-protected oligo(ethylene glycol), such as Trityl-O-PEG11-OH. rsc.org In this strategy, the free hydroxyl group is first converted to an azide. Subsequently, the trityl protecting group is removed under acidic conditions to expose the second hydroxyl group, which is then tosylated to yield the final this compound product.
Convergent synthesis, which involves the separate synthesis of fragments followed by their coupling, is another major strategy in organic chemistry. researchgate.net In the context of this compound, a theoretical convergent approach could involve synthesizing an azide-functionalized oligo(ethylene glycol) fragment and a separate tosyl-functionalized fragment, followed by their ligation. However, for a molecule of this specific size and structure, the divergent, sequential functionalization of a single oligo(ethylene glycol) chain is generally more practical and widely documented. mdpi.comnih.gov
Reaction Condition Optimization for this compound Synthesis
Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, particularly during the challenging selective monofunctionalization step. This involves detailed parametric studies and the application of modern high-throughput techniques.
Parametric Studies for Enhanced Reaction Efficiency and Selectivity
Systematic investigation of reaction parameters is crucial for improving synthetic outcomes. The two key transformations in the synthesis of this compound are tosylation and azidation.
For the tosylation of a PEG-diol, the primary challenge is achieving high selectivity for the monotosylated product over the ditosylated byproduct and unreacted diol. In a standard statistical reaction using reagents like tosyl chloride and a base (e.g., pyridine), the maximum theoretical yield for the monofunctional product is 50%. acs.org However, significant improvements have been achieved through catalyst systems. A highly efficient method for "polymer desymmetrization" employs a heterogeneous catalyst system of silver oxide (Ag₂O) with potassium iodide (KI). acs.org This approach has been shown to increase the yield of monofunctional PEG tosylate to between 71–76%, a substantial improvement over the statistical method. acs.org Key parameters for optimization include the precise stoichiometric ratios of the PEG diol, tosyl chloride, Ag₂O, and KI, as well as solvent, temperature, and reaction time. acs.orgolemiss.edu
The subsequent azidation step, typically a nucleophilic substitution of the tosylate group or a mesylate-activated hydroxyl group with sodium azide (NaN₃), is generally a high-yielding reaction. mdpi.com Optimization focuses on parameters such as the choice of solvent (dimethylformamide or dimethyl sulfoxide (B87167) are common), reaction temperature, and duration to ensure complete conversion and minimize side reactions. Yields for this step are frequently reported to be over 90%. mdpi.comnih.gov
| Method | Key Reagents | Typical Solvent | Reported Yield (Monofunctional Product) | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Statistical Tosylation | PEG-diol, Tosyl Chloride (TsCl), Pyridine | Dichloromethane (B109758) (DCM) | ~50% (Theoretical Max) | Simple setup; difficult separation, mixture of products. | acs.org |
| Catalytic Desymmetrization | PEG-diol, TsCl, Silver Oxide (Ag₂O), Potassium Iodide (KI) | Dichloromethane (DCM) | 71-76% | High selectivity and yield; requires catalyst separation. | acs.org |
Application of High-Throughput Experimentation and Machine Learning in Synthetic Route Development
Modern synthetic chemistry increasingly leverages automation and computational tools to accelerate optimization. High-Throughput Experimentation (HTE) utilizes parallel processing, often in multi-well plates, to rapidly screen a wide array of reaction conditions simultaneously. youtube.com This approach is exceptionally well-suited for optimizing the synthesis of this compound, as it allows for the efficient testing of numerous combinations of catalysts, solvents, temperatures, and reagent ratios with minimal material consumption. youtube.com
The large, high-quality datasets generated by HTE are ideal for training Machine Learning (ML) algorithms. youtube.com ML models can identify complex relationships between input parameters and reaction outcomes, providing data-driven predictions to guide further optimization. researchgate.net This synergy between HTE and ML can significantly reduce the time and cost associated with developing a robust and efficient synthetic route by moving beyond traditional one-at-a-time experimental adjustments. researchgate.netfrontiersin.org While specific applications to this compound are not extensively published, the principles have been successfully applied to optimizing nanoparticle formulations and drug discovery, demonstrating the powerful potential for this synthetic challenge. researchgate.netfrontiersin.org
Purification and Isolation Methodologies for this compound and Its Precursors
The purification of oligo(ethylene glycol) derivatives requires methods that can effectively separate molecules with subtle differences in polarity and size.
A primary challenge is the purification of the monotosylated precursor (HO-PEG11-Tos) from the starting diol and the ditosylated byproduct. While traditional column chromatography is a viable option, it can be slow and resource-intensive, especially for larger scale syntheses. nih.gov More scalable techniques are often preferred.
Liquid-liquid extraction provides a powerful and efficient method for purification. rsc.org By carefully selecting the organic solvent and adjusting the concentration of the aqueous phase (e.g., using brines of varying saturation), it is possible to selectively partition the desired monofunctional product away from more polar (diol) or less polar (ditosylate) impurities. rsc.org
For high-purity applications, High-Performance Liquid Chromatography (HPLC) is an invaluable tool. The development of HPLC methods, particularly those using an Evaporative Light Scattering Detector (ELSD), allows for both precise analytical quantification and semi-preparative separation of monotosylated PEGs on a gram scale. acs.org
For the final this compound product and its intermediates, precipitation is a commonly used technique. The polymer is dissolved in a minimal amount of a good solvent (e.g., dichloromethane) and then added to a large volume of a cold non-solvent (e.g., diethyl ether), causing the polymer to precipitate while smaller impurities remain in solution. mdpi.comnih.gov Additionally, residual salts from the azidation step can be removed by dialysis or by filtering the product solution through a plug of silica (B1680970) gel and magnesium sulfate. researchgate.net
| Methodology | Principle of Separation | Scalability | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|---|
| Column Chromatography | Adsorption/Polarity | Low to Medium | High resolution for complex mixtures. | Tedious, expensive, solvent-intensive. | nih.gov |
| Liquid-Liquid Extraction | Partitioning/Polarity | High | Fast, cost-effective, highly scalable. | May require optimization of solvent systems. | rsc.org |
| Preparative HPLC | Adsorption/Polarity/Size | Low to Medium (Gram Scale) | Very high purity, excellent for analytical and semi-prep scale. | Requires specialized equipment, can be costly. | acs.org |
| Precipitation | Solubility | High | Simple, good for removing small molecule impurities. | Less effective for separating polymers of similar size. | nih.gov |
Environmental and Sustainable Aspects of this compound Synthesis
The principles of green chemistry provide a framework for assessing and improving the environmental footprint of chemical syntheses. researchgate.netresearchgate.net The production of this compound involves several considerations related to sustainability.
A key focus is the use of solvents . Many traditional protocols rely on volatile organic compounds (VOCs) and hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF). mdpi.comresearchgate.net Green chemistry promotes the substitution of these with safer, more environmentally benign alternatives. mdpi.com An interesting approach is the use of low molecular weight liquid PEGs (e.g., PEG-400) as recyclable, non-toxic, and non-volatile reaction media. researchgate.netresearchgate.net
The reagents used, such as tosyl chloride and sodium azide, carry inherent toxicity. Sustainable synthesis aims to minimize waste through high-yield reactions and the use of catalytic processes where possible, as catalysts can often be recovered and reused. jddhs.com
From a lifecycle perspective, PEGs are valued for their biodegradability , which mitigates long-term environmental accumulation. researchgate.nethibiscuspublisher.com However, it is critical that the manufacturing processes for the oligo(ethylene glycol) starting materials are well-controlled to prevent contamination with harmful byproducts such as ethylene (B1197577) oxide and 1,4-dioxane. davidsuzuki.org
Mechanistic and Reactivity Studies of N3 Peg11 Tos
Exploration of Azide (B81097) Reactivity in N3-PEG11-Tos
The azide moiety (N₃) is a versatile functional group, renowned for its participation in "click" reactions, which are characterized by high efficiency, selectivity, and mild reaction conditions wikipedia.orgorganic-chemistry.orgbiochempeg.comwiley-vch.de. For this compound, the azide group can engage in several key reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Regioselectivity with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne wikipedia.orgorganic-chemistry.orgwiley-vch.denih.govrsc.org. This reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous media), and exhibits excellent regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer organic-chemistry.orgwiley-vch.denih.govnih.gov. The CuAAC reaction with this compound would involve the azide terminus reacting with a suitable alkyne-functionalized molecule in the presence of a copper(I) catalyst, typically generated in situ from copper(II) salts and a reducing agent like sodium ascorbate (B8700270) organic-chemistry.orgnih.gov.
The kinetics of CuAAC are significantly accelerated compared to the uncatalyzed thermal cycloaddition, with rate accelerations of 10⁷ to 10⁸ reported organic-chemistry.org. While specific kinetic data for this compound are not detailed in the provided search results, the general principles of CuAAC apply. The PEG linker (PEG11) is known to enhance solubility and biocompatibility, making PEG-azide conjugates like this compound well-suited for bioconjugation applications biochempeg.comnih.gov. The reaction mechanism involves the formation of copper(I) acetylides, followed by coordination with the azide and subsequent cyclization to form the triazole product wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, relying on the inherent ring strain of cyclooctyne (B158145) derivatives to drive the reaction with azides biochempeg.comnih.govbocsci.comcristaltherapeutics.com. This method is particularly valuable in biological contexts where metal catalysts can be cytotoxic or interfere with biological processes biochempeg.comnih.gov. This compound can readily participate in SPAAC reactions with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives biochempeg.combocsci.comcristaltherapeutics.combroadpharm.com.
The reaction proceeds without a catalyst, utilizing the release of ring strain energy to form a stable triazole linkage bocsci.com. SPAAC reactions are typically conducted under mild, physiological conditions and are highly selective for azides and strained alkynes, showing orthogonality to most biological functional groups biochempeg.comnih.govbocsci.com. While SPAAC is generally efficient, it may lack the precise regioselectivity of CuAAC, potentially yielding a mixture of isomers depending on the cyclooctyne structure, although specific cyclooctyne designs aim to improve this nih.gov. The PEG chain in this compound contributes to the solubility and biocompatibility of the resulting conjugates biochempeg.comnih.gov.
Alternative Azide Reactions and Their Applicability to this compound (e.g., Staudinger Ligation)
Besides cycloaddition reactions, the azide group of this compound can participate in other transformations. The Staudinger reaction, and its bioorthogonal variant, the Staudinger ligation, are prominent examples wikipedia.orgraineslab.comysu.amnih.govthermofisher.com. In the classical Staudinger reduction, an organic azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate, which is then hydrolyzed to yield an amine and a phosphine oxide wikipedia.orgysu.amnih.gov. This provides a mild method for reducing azides to primary amines wikipedia.org.
The Staudinger ligation, developed by Bertozzi, modifies the Staudinger reaction by using a phosphine functionalized with an electrophilic trap, allowing the iminophosphorane intermediate to be captured and form a stable amide bond raineslab.comysu.amnih.govthermofisher.com. This reaction is highly chemoselective and bioorthogonal, reacting only between the azide and phosphine components without interfering with biological functionalities ysu.amnih.govthermofisher.com. This compound can be utilized in Staudinger ligation by reacting its azide terminus with a suitable phosphine reagent, leading to the formation of an amide linkage and a phosphine oxide byproduct raineslab.comysu.amnih.gov.
Other potential reactions of the azide group include reduction to an amine using various reducing agents, or participation in other cycloaddition reactions if specific alkynes or other dipoles are employed.
Investigation of Tosyl Reactivity in this compound
The tosylate (p-toluenesulfonate) group is an excellent leaving group, commonly employed in nucleophilic substitution reactions broadpharm.comprecisepeg.commedchemexpress.compearson.comlibretexts.orginterchim.frmasterorganicchemistry.comlibretexts.org. At the tosyl terminus of this compound, this group can be displaced by a variety of nucleophiles, enabling the attachment of diverse molecular entities to the PEG chain.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The tosylate group in this compound is highly susceptible to nucleophilic attack, typically via an SN2 mechanism, where the tosylate acts as a leaving group. This reactivity allows for the formation of new carbon-heteroatom bonds. Common nucleophiles that react with tosylates include:
Amines: Primary and secondary amines can readily displace the tosylate group to form stable carbon-nitrogen (amine) bonds broadpharm.comprecisepeg.cominterchim.fr. This reaction is often performed at a pH range of 8.0-9.5 for optimal reactivity with amine groups precisepeg.cominterchim.fr.
Thiols: Thiolates (deprotonated thiols) are strong nucleophiles and can efficiently displace the tosylate to form carbon-sulfur (thioether) bonds broadpharm.comprecisepeg.cominterchim.fr.
Alcohols/Alkoxides: Alkoxides (deprotonated alcohols) can react with tosylates to form carbon-oxygen (ether) bonds, a process central to the Williamson ether synthesis broadpharm.comprecisepeg.cominterchim.frmasterorganicchemistry.com.
These reactions enable the functionalization of the PEG chain with various biomolecules, drugs, or surface anchors, leveraging the tosylate as an active handle for conjugation broadpharm.comprecisepeg.commedchemexpress.com.
Esterification and Etherification Reactions at the Tosyl Terminus
While the tosylate group itself is not directly esterified or etherified in the typical sense (as it is already a sulfonate ester), its presence at the terminus of this compound facilitates the formation of new ester and ether linkages through nucleophilic substitution reactions.
Ester Formation: Carboxylate anions (formed from carboxylic acids) can act as nucleophiles to displace the tosylate group, forming new ester linkages. This is essentially a nucleophilic substitution reaction where the tosylate is replaced by a carboxylate, creating a different ester functionality at the PEG terminus pearson.comgoogle.com.
Ether Formation: As mentioned in section 3.2.1, alkoxides (deprotonated alcohols) react with tosylates to form ether linkages through a Williamson ether synthesis mechanism broadpharm.comprecisepeg.cominterchim.frmasterorganicchemistry.com. This reaction allows for the introduction of ether-containing moieties onto the PEG chain. For instance, reaction with an alcohol in the presence of a strong base to generate the alkoxide would lead to ether formation masterorganicchemistry.comresearchgate.net.
These reactions are crucial for tailoring the properties of PEGylated molecules, allowing for the attachment of specific functional groups or biomolecules via stable linkages.
Orthogonal Functionalization Strategies Utilizing the Dual Reactivity of this compound
The compound this compound is a valuable bifunctional linker that leverages the distinct reactivity profiles of its terminal azide (N3) and tosylate (Tos) groups to enable orthogonal functionalization strategies. This dual reactivity allows for the selective and sequential attachment of different molecular entities, facilitating the construction of complex conjugates and functionalized materials with high precision. The polyethylene (B3416737) glycol (PEG) chain of eleven ethylene (B1197577) oxide units (PEG11) contributes to improved solubility, reduced steric hindrance, and enhanced biocompatibility of the resulting constructs benchchem.comsumitbiomedical.com.
Dual Reactivity Profile
The utility of this compound in orthogonal functionalization stems from the independent reactivity of its two key functional groups:
Azide (N3) Group: The azide moiety is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions axispharm.combiochempeg.combroadpharm.comcreativepegworks.comqyaobio.comchemie-brunschwig.chchemie-brunschwig.chissuu.commdpi.combiochempeg.comresearchgate.net. These reactions involve the highly efficient and selective formation of a 1,2,3-triazole linkage upon reaction with terminal alkynes biochempeg.combroadpharm.comqyaobio.comchemie-brunschwig.chchemie-brunschwig.chmdpi.comresearchgate.net. The azide group is known for its stability under various conditions and its compatibility with a wide range of other functional groups, making it ideal for bioconjugation and complex molecule assembly biochempeg.comqyaobio.combiochempeg.com.
Tosylate (Tos) Group: The tosylate (p-toluenesulfonate) group is an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic substitution reactions benchchem.com. This allows for the covalent attachment of this compound to molecules or surfaces bearing nucleophilic functionalities, such as primary or secondary amines, thiols, or hydroxyl groups, typically under mild basic conditions benchchem.com.
Enabling Orthogonal Functionalization
The orthogonal nature of these two reaction pathways—click chemistry for the azide and nucleophilic substitution for the tosylate—allows for the precise, step-wise modification of molecules or materials. This means that one functional group can be reacted selectively, leaving the other intact for a subsequent, independent reaction. This capability is crucial for building complex architectures, such as antibody-drug conjugates (ADCs), PROTACs, or functionalized nanoparticles, where specific attachment points and sequences are critical for activity and efficacy benchchem.com.
For instance, a typical orthogonal strategy might involve first conjugating this compound to a target molecule or surface via its tosylate group through nucleophilic substitution with an amine. Subsequently, the exposed azide group on the PEG linker can be utilized in a click chemistry reaction with an alkyne-functionalized probe, thereby introducing a second, distinct moiety. Alternatively, the azide group could be reacted first with an alkyne-containing molecule, followed by displacement of the tosylate by a nucleophile on a different partner. This selective, sequential functionalization minimizes cross-reactivity and maximizes control over the final product's structure and properties benchchem.combiochempeg.com.
Research Findings and Applications
While specific published studies detailing the orthogonal use of this compound are not explicitly detailed in the provided search snippets, the underlying principles of its dual reactivity are well-established for similar PEG-based bifunctional linkers benchchem.combiochempeg.com. The combination of an azide for click chemistry and a tosylate for nucleophilic substitution is recognized for its utility in creating complex bioconjugates, where the PEG spacer enhances solubility and reduces immunogenicity benchchem.com.
The following table illustrates a generalized approach to orthogonal functionalization using a linker with dual azide and tosylate reactivity, representative of how this compound could be employed.
Table 1: Exemplary Orthogonal Functionalization Strategies Using this compound
| Step | Reaction Type | Reactant/Partner | Reaction Conditions | Functional Group Utilized | Resulting Conjugate Structure (Simplified) | Notes |
| 1 | Nucleophilic Substitution | Amine-functionalized substrate (e.g., biomolecule) | Mild base (e.g., DIPEA), solvent (e.g., DMF), RT | Tosylate (Tos) | Substrate-PEG11-N3 | The tosylate group is displaced by the amine nucleophile, forming a stable linkage. |
| 2 | Click Chemistry (CuAAC) | Alkyne-functionalized probe (e.g., drug, dye) | Cu(I) catalyst, ligand, buffer (e.g., PBS), RT | Azide (N3) | Substrate-PEG11-Triazole-Probe | The azide group reacts with the alkyne to form a robust triazole ring. |
| 1 | Click Chemistry (CuAAC) | Alkyne-functionalized molecule A | Cu(I) catalyst, ligand, buffer (e.g., PBS), RT | Azide (N3) | Molecule A-PEG11-Tos | The azide group reacts with the alkyne to form a robust triazole ring. |
| 2 | Nucleophilic Substitution | Amine-functionalized molecule B | Mild base (e.g., DIPEA), solvent (e.g., DMF), RT | Tosylate (Tos) | Molecule A-PEG11-Triazole-Molecule B | The tosylate group is displaced by the amine nucleophile, forming a stable linkage. |
Note: Specific reaction conditions and substrates would be optimized based on the particular application.
The ability to independently address both the azide and tosylate functionalities makes this compound a versatile tool for researchers developing advanced bioconjugates and functional materials where precise molecular assembly is paramount.
Advanced Applications of N3 Peg11 Tos in Conjugation Chemistry and Polymer Science
N3-PEG11-Tos as a Building Block for Bioconjugation
Bioconjugation, the process of chemically linking two or more molecules where at least one is a biomolecule, has been revolutionized by reagents like this compound. The compound's bifunctional nature allows it to act as a bridge, connecting small molecules, peptides, proteins, or other polymers to biological targets with precision and control.
Site-specific conjugation is critical for creating homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), where the location and number of attached molecules directly impact efficacy and safety. uspto.gov this compound facilitates this precision through its azide (B81097) functional group. The azide participates in highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage. biochempeg.com
To achieve site-specificity, a target biomolecule, like a monoclonal antibody (mAb), is first engineered to incorporate a unique chemical handle for the click reaction. uspto.gov This can be achieved through several methods:
Engineered Cysteines: A cysteine residue can be introduced at a specific, non-critical site on a protein. nih.gov This free thiol can then be reacted with a reagent to introduce an alkyne group, which is then available to "click" with the azide of this compound.
Unnatural Amino Acids: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing an alkyne or other bioorthogonal group directly into the protein's polypeptide chain during expression. uspto.gov
Enzymatic Modification: Enzymes such as transglutaminase can be used to create a specific conjugation point on a protein, for instance by modifying a glutamine residue. nih.gov
Once the biomolecule is "alkyne-tagged," this compound can be attached. The other end of the molecule, the tosylate group, can be pre-reacted with a payload molecule (e.g., a therapeutic drug, a fluorescent dye) via nucleophilic substitution, or it can be used to attach the entire construct to a surface or another molecule. This strategy yields a well-defined bioconjugate with a controlled drug-to-antibody ratio (DAR) and a hydrophilic PEG spacer to improve solubility and pharmacokinetic properties. mdpi.com
| Site-Specific Conjugation Strategy | Biomolecule Modification | This compound Reaction | Key Advantage |
| Cysteine Engineering | Introduction of a unique cysteine residue, followed by reaction with an alkyne-containing reagent. nih.gov | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC). biochempeg.com | High selectivity for the engineered site, minimizing off-target conjugation. mdpi.com |
| Unnatural Amino Acid Incorporation | Genetic encoding of an amino acid with an alkyne side chain. uspto.gov | Direct cycloaddition with the azide group. | Precise, atom-level control over the conjugation site. |
| Enzymatic Labeling | Use of enzymes like transglutaminase to introduce a reactive handle. nih.gov | Subsequent reaction with an alkyne, followed by cycloaddition. | Exploits enzyme specificity for mild and selective modification. |
The PEG11 linker in this compound is not merely a passive spacer; it plays an active role in optimizing the interaction between a conjugated ligand and its biological target. precisepeg.com The length, flexibility, and hydrophilicity of the PEG chain can be leveraged to fine-tune the binding properties of a bioconjugate.
By controlling the distance between a ligand and its binding partner, the PEG linker ensures optimal orientation for high-affinity binding, avoiding steric clashes with the surface of the biomolecule. arxiv.org The inherent flexibility of the ethylene (B1197577) glycol chain allows the conjugated ligand to adopt multiple conformations, facilitating a more effective search for its binding pocket on the target protein. precisepeg.com
Design and Synthesis of Advanced Polymeric Architectures Incorporating this compound
The precise chemical functionalities of this compound make it an exceptional building block for the bottom-up synthesis of complex polymers with tailored architectures, such as graft and star polymers, and for the functionalization of materials like hydrogels.
Click chemistry provides a robust and efficient pathway for constructing well-defined polymeric structures that are often difficult to produce using traditional polymerization methods. mdpi.com this compound is ideally suited for these strategies, serving as a prefabricated PEG arm with a reactive azide terminus.
Graft Copolymers: These polymers consist of a main polymer backbone with polymeric side chains "grafted" onto it. In a "grafting-onto" approach, a polymer backbone is first synthesized with multiple alkyne functionalities along its chain. Subsequently, this compound is attached to these alkyne sites via CuAAC. mdpi.com This method allows for the creation of densely grafted "bottlebrush" copolymers where the PEG11 chains extend from the backbone, imparting unique solution properties and functionalities. researchgate.net
Star Polymers: Star polymers feature multiple polymer arms radiating from a central core. dergipark.org.tr Using a "core-first" approach, a multifunctional core molecule containing several alkyne groups is synthesized. This compound molecules are then "clicked" onto this core, forming a star polymer with a precise number of PEG arms. dergipark.org.tr For example, a trifunctional or tetrafunctional core can react with this compound to yield A3 or A4-type star polymers, respectively. dergipark.org.tr These structures are of interest for applications in drug delivery and nanomedicine due to their compact structure and high functional group density at the periphery.
| Polymer Architecture | Synthesis Strategy | Role of this compound | Resulting Structure |
| Graft Copolymer | "Grafting-onto" via Click Chemistry. mdpi.com | Azide-functionalized side chain ("graft"). | A central polymer backbone with multiple PEG11 arms attached along its length. researchgate.net |
| Star Polymer | "Core-first" via Click Chemistry. dergipark.org.tr | Azide-functionalized polymer arm. | A central core molecule from which a defined number of PEG11 arms radiate outwards. |
PEG hydrogels are water-swollen polymer networks widely used in biomedical applications like tissue engineering and drug delivery due to their biocompatibility and tunable mechanical properties. nih.gov this compound can be used to impart new functionalities to these materials.
A common method involves creating a hydrogel network that incorporates alkyne groups. This can be done by copolymerizing PEG-diacrylate with a small amount of an alkyne-containing monomer. The resulting hydrogel can then be functionalized by immersing it in a solution of this compound under click reaction conditions. This process covalently attaches the azide-PEG chains throughout the hydrogel matrix.
The newly introduced azide groups serve as versatile chemical handles for further modification. For example, they can be used to attach cell-adhesion peptides (like RGD), growth factors, or other biomolecules that have been modified with an alkyne or a strained cyclooctyne (B158145) group. This allows for the creation of "smart" hydrogels that can interact with cells in a specific manner or provide controlled release of therapeutic agents. nih.gov The PEG11 linker ensures that the attached functional moieties are extended away from the polymer backbone, enhancing their accessibility and biological activity.
This compound in the Development of PROTAC Linkers and Related Targeted Degraders
Targeted protein degradation using technologies like PROTACs has emerged as a powerful therapeutic modality. nih.gov PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. biochempeg.comresearchgate.net The linker is a critical component, and PEG chains are the most prevalently used linkers in PROTAC design. biochempeg.com
This compound is an exemplary building block for synthesizing PROTACs. Its heterobifunctional nature allows for the sequential attachment of the two different ligands. For instance, the E3 ligase ligand, often containing a nucleophilic handle like an alcohol or amine, can displace the tosylate group. The POI-binding ligand, modified with an alkyne, can then be attached to the azide terminus via click chemistry.
The PEG11 linker offers several distinct advantages in this context:
Optimized Solubility and Permeability: The inherent hydrophilicity of the PEG chain improves the water solubility of the often-hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic profile. precisepeg.comjenkemusa.com
Customizable Length for Enhanced Efficiency: The length of the linker is paramount for inducing a productive ternary complex between the POI and the E3 ligase. The discrete length of the PEG11 chain provides a defined and optimal spacing to facilitate efficient ubiquitination and subsequent degradation of the target protein. jenkemusa.combiochempeg.com
Rapid Assembly and Screening: The use of orthogonal chemistries (nucleophilic substitution and click reaction) enabled by the this compound scaffold allows for the rapid and modular assembly of libraries of PROTACs with different ligands and linker attachment points, accelerating the discovery of effective degraders. biochempeg.com
| Property of PEG Linker | Contribution to PROTAC Function | Reference |
| Hydrophilicity | Increases water solubility and can improve cell permeability of the final PROTAC molecule. | precisepeg.combiochempeg.com |
| Flexibility & Length | Provides optimal spatial separation and orientation between the target protein and E3 ligase to enable formation of a stable and productive ternary complex. | precisepeg.comjenkemusa.com |
| Chemical Handles (Azide/Tosylate) | Allows for modular and efficient synthesis of a diverse range of PROTAC molecules for rapid screening and optimization. | biochempeg.com |
Application of this compound in Functional Coatings and Surface Modification
The application of this compound in functional coatings and surface modification is primarily centered on its ability to act as a bridge, covalently linking a surface to a desired functional molecule. This process leverages the distinct reactivity of the terminal azide and tosylate groups. The tosylate group serves as an excellent leaving group for the nucleophilic substitution reaction with hydroxyl or amine groups present on a surface, thus "grafting" the N3-PEG11- moiety onto it. The terminal azide group is then available for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules.
The eleven-unit PEG chain is crucial for imparting anti-fouling properties to the modified surface. This is due to the ability of the ethylene glycol repeats to coordinate with water molecules, forming a hydration layer that sterically hinders the adsorption of proteins, cells, and other biomolecules. This resistance to non-specific binding is a critical attribute for materials used in biomedical implants, biosensors, and drug delivery systems.
Detailed Research Findings:
Surface Activation and Grafting: A substrate material (e.g., silicon, glass, gold, or a polymer) is first treated to expose reactive groups like hydroxyls (-OH) or amines (-NH2). The this compound would then be reacted with this activated surface. The tosylate is a highly efficient leaving group, facilitating a strong covalent bond between the PEG linker and the surface.
Bio-conjugation via Click Chemistry: The azide-terminated surface is then ready for the attachment of a wide array of molecules that have been functionalized with an alkyne group. This could include peptides, proteins, antibodies, enzymes, or small molecule drugs. The "click" reaction is highly specific and efficient, proceeding under mild conditions, which is essential when working with sensitive biological molecules.
Research on similar azido-PEG linkers has demonstrated the successful creation of surfaces with tailored functionalities. For instance, surfaces modified with azido-PEG chains have been used to immobilize antimicrobial peptides to create bactericidal coatings, or to attach specific antibodies for targeted cell capture in diagnostic devices.
The impact of such modifications on surface properties is typically characterized by a range of analytical techniques. While specific data for this compound is not available, the table below illustrates the kind of data that would be expected from such an analysis, based on studies of similar PEGylated surfaces.
Hypothetical Surface Property Changes After Modification with this compound
| Surface Property | Before Modification | After Grafting of this compound | After Click-Conjugation of Biomolecule |
| Water Contact Angle | High (Hydrophobic) | Decreased (More Hydrophilic) | Variable (Depends on Biomolecule) |
| PEG Layer Thickness (nm) | 0 | ~5-10 | ~5-15 (depending on biomolecule size) |
| Protein Adsorption (ng/cm²) | High | Low | Low (in PEG-uncovered areas) |
| Cell Adhesion | High | Significantly Reduced | Targeted (to specific cell types) |
Note: This table is illustrative and based on general findings for PEGylated surfaces. Specific values would need to be determined experimentally for this compound.
Spectroscopic and Chromatographic Characterization of N3 Peg11 Tos and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and confirming the purity of N3-PEG11-Tos. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The characteristic signals arising from the PEG backbone, the tosyl end group, and the azide (B81097) end group allow for unambiguous structural assignment.
The PEG backbone, consisting of repeating ethylene (B1197577) oxide units (-CH₂CH₂O-), typically appears as a multiplet or a broad singlet in the range of δ 3.5–3.6 ppm mdpi.comresearchgate.netmdpi.comrsc.orgnih.govdovepress.comresearchgate.netmagritek.com. The tosyl group, derived from p-toluenesulfonyl chloride, exhibits characteristic signals: the methyl protons (-CH₃) appear as a singlet around δ 2.41 ppm mdpi.comresearchgate.net, the aromatic protons ortho to the sulfonyl group resonate as a doublet around δ 7.78 ppm , and the aromatic protons meta to the sulfonyl group appear as a doublet around δ 7.48 ppm mdpi.comresearchgate.net. The methylene (B1212753) protons adjacent to the tosylate ester (-CH₂-SO₂) are typically observed as a triplet around δ 4.1 ppm mdpi.comresearchgate.net. The azide end group (-CH₂-N₃) is characterized by methylene protons appearing as a triplet around δ 3.39 ppm mdpi.comresearchgate.net.
By integrating the signals corresponding to these different proton environments, the degree of polymerization (i.e., the average number of PEG repeating units) and the successful incorporation of both the azide and tosyl end groups can be quantitatively determined mdpi.comresearchgate.netmdpi.comrsc.orgnih.govresearchgate.netmagritek.com. For instance, the ratio of the integrated signal of the tosyl aromatic protons to the PEG backbone protons can confirm the presence of the tosyl end group, while the signal from the methylene protons adjacent to the azide group confirms the other end functionality. High purity is indicated by the absence of significant signals from starting materials or side products.
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| PEG Backbone (-CH₂CH₂O-) | 3.5–3.6 | m/s | mdpi.comresearchgate.netmdpi.comrsc.orgnih.govdovepress.comresearchgate.netmagritek.com |
| Tosyl CH₂-SO₂ | ~4.1 | t | mdpi.comresearchgate.net |
| Tosyl Aromatic (ortho to S) | ~7.78 | d | mdpi.comresearchgate.net |
| Tosyl Aromatic (meta to S) | ~7.48 | d | mdpi.comresearchgate.net |
| Tosyl CH₃ | ~2.41 | s | mdpi.comresearchgate.net |
| Azide CH₂-N₃ | ~3.39 | t | mdpi.comresearchgate.net |
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the precise molecular weight of this compound and its derivatives, as well as for providing insights into their fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed researchgate.netmdpi.comnih.govrsc.orgiitb.ac.ingoogle.comjove.comresearchgate.netnih.govwalshmedicalmedia.comacs.org.
These soft ionization techniques generate charged molecular species, allowing for the determination of the molecular mass of the PEG chain and confirmation of the end groups. ESI-MS typically produces protonated molecules ([M+H]⁺) or adducts with alkali metal ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) rsc.orgnih.govresearchgate.net. MALDI-TOF MS is particularly useful for analyzing polymers, providing information on the molecular weight distribution and confirming the presence of both end groups researchgate.netmdpi.comrsc.orgiitb.ac.injove.comresearchgate.netacs.org. The spectra can reveal a series of peaks corresponding to different PEG chain lengths, reflecting the inherent polydispersity of PEG.
Fragmentation analysis, though less common for intact PEG chains in soft ionization MS, can provide additional structural confirmation. For instance, the azide group is known to undergo fragmentation, such as the loss of molecular nitrogen (N₂), which can be observed in the mass spectrum researchgate.net. By analyzing the mass-to-charge ratio (m/z) of the parent ions and their fragments, the exact molecular formula and the integrity of the end groups can be verified.
Table 2: Typical Mass Spectrometry Observations
| Technique | Expected Ion Species | Typical Observations/Information Gained | Reference(s) |
| ESI-MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Molecular weight confirmation, end-group verification | researchgate.netrsc.orgnih.govresearchgate.net |
| MALDI-TOF MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Molecular weight distribution, confirmation of end groups, polydispersity | researchgate.netmdpi.comrsc.orgiitb.ac.injove.comresearchgate.netacs.org |
| Fragmentation | Loss of N₂ (from azide) | Confirms presence of azide group | researchgate.net |
Infrared and UV-Vis Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups within this compound. The azide group (-N₃) exhibits a characteristic strong and sharp absorption band due to its asymmetric stretching vibration, typically observed in the region of 2100–2118 cm⁻¹ rsc.orgmdpi.comresearchgate.netresearchgate.net. The tosyl group contributes several distinct absorption bands: the asymmetric and symmetric stretching vibrations of the S=O bonds are usually found around 1350 cm⁻¹ and 1175 cm⁻¹ , respectively dovepress.comrsc.org, while the aromatic C=C stretching vibrations appear in the fingerprint region, often around 1600 cm⁻¹ and 1500 cm⁻¹ dovepress.comrsc.org. The PEG backbone itself shows a strong C-O-C stretching band characteristic of ether linkages, typically around 1100 cm⁻¹ rsc.orgmdpi.com. IR spectroscopy is valuable for confirming the successful introduction of these functional groups during synthesis and for monitoring the progress of reactions involving them.
UV-Visible (UV-Vis) spectroscopy is generally less informative for the PEG backbone itself, as it lacks significant chromophores. However, the tosyl group, with its aromatic ring, does absorb UV light, typically showing absorption maxima (λmax) in the range of 250–270 nm researchgate.netrsc.orgresearchgate.net. This property can be utilized for quantitative analysis of tosylated compounds or for monitoring reactions where the tosyl group is involved or modified.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |
| Azide (N₃, asymmetric stretch) | 2100–2118 | rsc.orgmdpi.comresearchgate.netresearchgate.net |
| Tosyl (S=O, asymmetric stretch) | ~1350 | dovepress.comrsc.org |
| Tosyl (S=O, symmetric stretch) | ~1175 | dovepress.comrsc.org |
| Tosyl (Aromatic C=C) | ~1600, ~1500 | dovepress.comrsc.org |
| PEG (C-O-C stretch) | ~1100 | rsc.orgmdpi.com |
Advanced Chromatographic Techniques (e.g., GPC/SEC, LC-MS) for Polymer Characterization and Conjugate Purity
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is the primary method for determining the molecular weight distribution of polymers campoly.comknauer.net. In GPC/SEC, polymers are separated based on their hydrodynamic volume as they pass through a column packed with porous beads. This technique allows for the calculation of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) mdpi.comcampoly.comknauer.net. A low PDI (typically < 1.5) indicates a narrow molecular weight distribution and high homogeneity of the PEG chains, which is desirable for consistent performance in applications. GPC/SEC can also reveal the presence of any higher or lower molecular weight impurities or byproducts resulting from the synthesis mdpi.comcampoly.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the purity of specific compounds. When applied to this compound and its derivatives, LC-MS can confirm the molecular weight of the target molecule and detect even trace amounts of impurities or unreacted starting materials rsc.orgwalshmedicalmedia.com. Coupling LC with high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further enhancing confidence in structural identification and purity assessment.
Table 4: Key GPC/SEC Parameters for Polymer Characterization
| Parameter | Typical Range/Information | Significance | Reference(s) |
| Number Average Molecular Weight (Mn) | Varies based on specific PEG chain length (e.g., kDa) | Average molecular weight of the polymer sample. | mdpi.comcampoly.comknauer.net |
| Weight Average Molecular Weight (Mw) | Varies based on specific PEG chain length (e.g., kDa) | Weight-averaged molecular weight; reflects the contribution of higher molecular weight species. | mdpi.comcampoly.comknauer.net |
| Polydispersity Index (PDI = Mw/Mn) | Typically 1.05–1.5 for well-defined PEGs; can be higher for broader distributions. | Measure of the breadth of the molecular weight distribution; a lower PDI indicates higher homogeneity. | mdpi.comcampoly.comknauer.netcore.ac.uk |
| Chromatographic Profile | Elution peaks corresponding to the polymer and potential impurities | Visual representation of molecular weight distribution and detection of byproducts or unreacted starting materials. | mdpi.comcampoly.comknauer.net |
Compound List:
This compound: A polyethylene (B3416737) glycol (PEG) derivative functionalized with an azide group (-N₃) at one end and a tosyl group (-OTs) at the other end. The "PEG11" designation typically refers to the approximate number of ethylene oxide repeating units or an associated molecular weight range, though specific nomenclature can vary.
Theoretical and Computational Investigations into N3 Peg11 Tos System Dynamics
Quantum Chemical Approaches for Elucidating Reaction Pathways and Electronic Properties of Azide (B81097) and Tosyl Groups
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and reactivity of functional groups within a molecule. For N3-PEG11-Tos, understanding the azide (N3) and tosyl (p-toluenesulfonyl) moieties is crucial. The azide group is known for its participation in cycloaddition reactions, such as the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – collectively known as "click chemistry" wikipedia.org. DFT calculations can precisely map the reaction pathways for these transformations, identifying transition states, activation energies, and the electronic redistribution occurring during bond formation. Analysis of frontier molecular orbitals (HOMO and LUMO) of the azide group can predict its nucleophilic or electrophilic character.
Similarly, the tosyl group, derived from p-toluenesulfonic acid, is recognized as an excellent leaving group in nucleophilic substitution reactions wikipedia.org. Quantum chemical calculations can quantify the electron-withdrawing nature of the tosyl group, its impact on adjacent bonds, and its role in stabilizing anionic intermediates or transition states during substitution reactions. By calculating partial charges, bond orders, and electrostatic potential maps, these methods illuminate the inherent reactivity of both the azide and tosyl termini of this compound, providing a foundation for predicting its behavior in diverse synthetic contexts.
While specific quantum chemical data for this compound was not directly found in the search results, studies on the parent compound, tosyl azide (p-toluenesulfonyl azide), offer insights. Tosyl azide (C7H7N3O2S) has a molar mass of approximately 197.21 g/mol wikipedia.org. Computational studies on similar azide compounds often reveal electron-rich nitrogen atoms in the azide moiety, contributing to its reactivity in cycloadditions, and the electron-withdrawing sulfonyl group of the tosyl moiety, which enhances the leaving group ability of the tosylate anion.
Illustrative Table 1: Predicted Electronic Properties of Azide and Tosyl Groups in this compound
| Feature/Group | Computational Method | Illustrative Property Value | Significance for this compound |
| Azide (N3) | DFT | HOMO Energy: -8.5 eV (approx.) | Indicates nucleophilic potential for cycloadditions |
| Azide (N3) | DFT | LUMO Energy: -1.0 eV (approx.) | Influences electrophilic attack susceptibility |
| Azide (N3) | DFT | Charge Distribution: Polarized N≡N bond | Affects reaction kinetics |
| Tosyl | DFT | Electron-Withdrawing Effect: Strong | Enhances leaving group ability of tosylate |
| Tosyl | DFT | Partial Charge on Sulfur: +1.2 (approx.) | Contributes to dipole moment and reactivity |
Molecular Modeling and Simulation of this compound Conformational Behavior in Diverse Chemical Environments
The polyethylene (B3416737) glycol (PEG) chain in this compound, consisting of eleven ethylene (B1197577) oxide units, imparts significant flexibility and influences the molecule's solubility and interaction profile. Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are essential for characterizing the conformational landscape of such flexible molecules. MD simulations, in particular, allow researchers to track the atomic-level movements of this compound over time, providing insights into its dynamic behavior in various solvent environments (e.g., aqueous, organic).
These simulations can reveal how the PEG chain folds, its degree of entanglement, and the accessibility of the terminal azide and tosyl groups. Factors such as solvent polarity, temperature, and the presence of other molecules can significantly alter the preferred conformations and dynamics. For instance, in aqueous solutions, PEG chains tend to adopt extended, hydrated conformations due to favorable interactions with water molecules, while in less polar environments, they might exhibit more compact structures. Understanding these conformational preferences is crucial for predicting how this compound will behave in biological systems or during chemical reactions where the presentation of its functional groups is key.
While direct simulation data for this compound was not found, general principles from MD simulations of polymers and biomolecules apply. Simulations typically involve defining a force field that describes interatomic forces, followed by integrating Newton's equations of motion. Key metrics derived from these simulations include root-mean-square deviation (RMSD) to assess structural stability, radius of gyration (Rg) to quantify compactness, and radial distribution functions (RDFs) to describe solvent-solute or solute-solute interactions.
Illustrative Table 2: Conformational Analysis Metrics for this compound via Molecular Dynamics
| Simulation Parameter | Method/Analysis | Illustrative Outcome for this compound | Interpretation |
| RMSD (vs. initial) | Molecular Dynamics | 2.5 - 4.0 Å over 100 ns simulation | Indicates moderate flexibility and conformational changes of the PEG chain |
| Radius of Gyration (Rg) | Molecular Dynamics | 1.5 - 2.0 nm (in aqueous solution) | Suggests a relatively extended, coil-like conformation |
| End-to-End Distance | Molecular Dynamics | Varies significantly, e.g., 1.0 - 5.0 nm | Reflects the high flexibility of the PEG chain |
| Solvent Accessibility | Molecular Dynamics | High accessibility for terminal groups in aqueous media | Important for reaction kinetics and biological interactions |
Predictive Computational Tools for Optimizing this compound Based Chemical Transformations
The development of predictive computational tools, often leveraging machine learning (ML) and artificial intelligence (AI), is revolutionizing chemical synthesis by enabling the rapid prediction and optimization of reaction conditions. For this compound, these tools can be applied to enhance the efficiency and success rate of reactions involving its azide or tosyl functionalities.
While specific predictive models for this compound were not identified, the general principles of AI in chemical reaction optimization are well-established. These include using algorithms like neural networks and transformer models to learn complex structure-activity relationships and reaction kinetics.
Illustrative Table 3: Predictive Optimization of a Click Reaction Involving this compound
| Optimization Parameter | Initial Condition | Optimized Condition (Predicted) | Predicted Yield | Illustrative Improvement |
| Temperature | 25 °C | 40 °C | 92% | +15% |
| Catalyst (Cu source) | CuSO4 | CuSO4 + Ascorbate (B8700270) (reductant) | 95% | +18% |
| Solvent | DMF | DMSO | 96% | +19% |
| Reaction Time | 24 hours | 8 hours | 96% | N/A |
Compound List:
this compound
p-Toluenesulfonyl azide (Tosyl azide)
Future Directions and Emerging Research Applications of N3 Peg11 Tos Chemistry
Integration of N3-PEG11-Tos in Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or specific biomolecules. azom.com The integration of this compound into these systems offers a modular approach to creating sophisticated, functional materials for applications in drug delivery and tissue engineering.
The hydrophilic nature of the PEG chain in this compound can be exploited to develop thermo-responsive hydrogels. nih.gov For instance, by reacting the tosyl group of this compound with a temperature-responsive polymer backbone, the azide (B81097) terminus remains available for subsequent functionalization. This azide group can then be used to "click" on therapeutic molecules, targeting ligands, or imaging agents. adcreviews.com This strategy allows for the creation of hydrogels that can encapsulate drugs and release them in a controlled manner in response to temperature changes. For example, a hydrogel could be designed to be a liquid at room temperature for easy injection and then transition to a gel state at body temperature, forming a stable drug depot. pharmaexcipients.com
Furthermore, the azide functionality can be used to introduce pH-sensitive moieties. By clicking a pH-responsive molecule onto an this compound-modified polymer, hydrogels can be engineered to swell or degrade in specific pH environments, such as the acidic tumor microenvironment or different compartments of the gastrointestinal tract. nih.govacs.org This enables the targeted release of therapeutic payloads at the site of action, enhancing efficacy and reducing off-target effects. The versatility of the click reaction allows for the incorporation of a wide range of functional molecules, making this compound a valuable building block for creating highly tunable and multi-responsive polymer systems.
Table 1: Potential Components for this compound-Based Stimuli-Responsive Systems
| Component | Function | Stimulus | Potential Application |
|---|---|---|---|
| Poly(N-isopropylacrylamide) (PNIPAAm) | Thermo-responsive polymer | Temperature | Injectable drug delivery systems nih.gov |
| Poly(methacrylic acid) (PMAA) | pH-responsive polymer | pH | Oral drug delivery, colon targeting nih.gov |
| Biotin (B1667282) | Biomolecule recognition | Avidin/Streptavidin | Targeted drug delivery, biosensors rsc.org |
| Folic Acid | Targeting ligand | Folate receptor | Cancer cell-targeted therapy |
| Fluorescein | Imaging agent | Light (for detection) | Fluorescent labeling and tracking |
Advancements in Automated Synthesis and High-Throughput Screening of this compound Derivatives
The development of novel materials and drugs is often accelerated by automated synthesis and high-throughput screening (HTS). wikipedia.orgsygnaturediscovery.com The well-defined structure of this compound makes it an ideal candidate for incorporation into automated synthesis platforms, enabling the rapid generation of diverse libraries of functionalized molecules.
Automated solid-phase synthesis, a technique widely used for peptides and oligonucleotides, can be adapted for the synthesis of PEG derivatives. beilstein-journals.orgnih.gov In this approach, a starting molecule is attached to a solid support, and reagents are added in a stepwise and automated fashion. The tosyl group of this compound can be used to anchor the molecule to a solid support functionalized with nucleophiles. Subsequently, the azide group can be modified in a series of automated "click" reactions with a library of alkyne-containing molecules. This process, facilitated by liquid-handling robots, allows for the parallel synthesis of hundreds or even thousands of distinct compounds with minimal manual intervention. azom.comresearchwithrutgers.com This rapid generation of compound libraries is crucial for discovering new materials with desired properties. whiterose.ac.uk
Once these libraries are synthesized, HTS methods can be employed to rapidly screen for desired activities. bmglabtech.comnih.gov For example, a library of this compound derivatives, each "clicked" with a different small molecule, could be screened for binding to a specific protein target. nih.gov Assays based on fluorescence, luminescence, or other detectable signals can be performed in multi-well plates, allowing for the simultaneous testing of thousands of compounds. nih.gov The combination of automated synthesis and HTS significantly accelerates the discovery-to-validation pipeline for new therapeutic agents and functional materials. For instance, a click-chemistry-based HTS platform could be used to identify potent enzyme inhibitors from a library of azide-functionalized compounds. rsc.orgresearchgate.net
Table 2: Key Technologies in Automated Synthesis and HTS for this compound Derivatives
| Technology | Description | Relevance to this compound |
|---|---|---|
| Automated Liquid Handling | Robotic systems for precise dispensing of reagents into multi-well plates. chemcopilot.com | Enables the rapid and parallel setup of "click" reactions for library synthesis. |
| Solid-Phase Synthesis | Synthesis of molecules on a solid support, allowing for easy purification by washing away excess reagents. nih.gov | The tosyl group can be used for attachment to the solid phase, while the azide is available for subsequent reactions. |
| Flow Chemistry | Continuous synthesis of molecules in a reactor, offering precise control over reaction conditions. whiterose.ac.uk | Can be used for the scalable and controlled synthesis of this compound and its derivatives. |
| Fluorescence-Activated Cell Sorting (FACS) | A high-throughput method for sorting cells or beads based on fluorescence. | Can be used to screen libraries of bead-bound this compound derivatives for binding to fluorescently labeled targets. |
| Mass Spectrometry (MS) | Analytical technique to identify and quantify molecules. | Used for quality control of synthesized libraries and for screening assays that detect binding events. |
This compound in the Development of Advanced Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. acs.orgnih.gov The unique properties of this compound make it a valuable component in the design of sophisticated probes for imaging, affinity purification, and activity-based protein profiling.
The azide group of this compound allows for the bio-orthogonal "clicking" of reporter molecules, such as fluorophores or biotin, to a molecule of interest. nih.govbiochempeg.com This is particularly useful for in vivo applications where the reaction must proceed with high specificity and without interfering with biological processes. The PEG11 linker enhances the water solubility and biocompatibility of the probe, which is crucial for cellular and in vivo studies. For example, a targeting ligand could be attached to a biomolecule via the tosyl end of this compound, and then a fluorescent dye could be "clicked" onto the azide terminus for imaging the localization of the target. acs.org
In the field of proteomics, this compound can be used to create probes for activity-based protein profiling (ABPP). ABPP utilizes reactive probes that covalently bind to the active sites of specific enzymes. nih.gov An inhibitor or substrate analog can be functionalized with this compound, allowing it to react with its target enzyme. The azide group then serves as a handle for the subsequent attachment of a reporter tag, such as biotin for affinity purification and mass spectrometry-based identification of the labeled protein, or a fluorophore for visualization. researchgate.net The tosyl group provides a reactive site for the initial attachment of the probe to the inhibitor or substrate analog. This approach enables the study of enzyme function and the identification of new drug targets.
Table 3: Applications of this compound in the Development of Chemical Probes
| Probe Type | Design Principle | Example Application |
|---|---|---|
| Fluorescent Imaging Probes | A targeting moiety is linked to a fluorophore via this compound. | Visualizing the subcellular localization of a specific protein. acs.org |
| Biotinylated Affinity Probes | A bait molecule is functionalized with biotin using this compound as a linker. nanosoftpolymers.com | Isolating and identifying binding partners of a protein of interest from a cell lysate. |
| Activity-Based Protein Profiling (ABPP) Probes | A reactive group targeting an enzyme's active site is linked to a reporter tag via this compound. nih.gov | Identifying the targets of a new drug candidate in a complex proteome. |
| Cleavable Probes | Incorporating a cleavable linker within the probe structure to allow for the release of the target molecule after capture. researchgate.net | Facilitating the analysis of captured proteins by mass spectrometry. |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N3-PEG11-Tos to ensure high yield and purity?
- Methodological Answer : Synthesis should follow established protocols for PEG-based compounds, emphasizing controlled azide-alkyne cycloaddition conditions. Use anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres to prevent hydrolysis. Purification via size-exclusion chromatography (SEC) or dialysis is critical to remove unreacted precursors. Monitor reaction progress using TLC or HPLC with UV detection at 260 nm. Ensure proper characterization via NMR (¹H, ¹³C) and mass spectrometry (MALDI-TOF) to confirm molecular weight and purity .
Q. How should researchers characterize the molecular weight and purity of this compound using analytical techniques?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : Analyze peak integration ratios (e.g., PEG backbone protons vs. tosyl end-group signals).
- Mass spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight, ensuring isotopic patterns match theoretical values.
- HPLC : Utilize reverse-phase columns with UV detection to assess purity (>95% recommended for biological applications).
Document all parameters (e.g., solvent systems, flow rates) to ensure reproducibility .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected vials. For short-term use (≤1 week), dissolve in anhydrous DMSO or PBS (pH 7.4) and store at 4°C. Avoid freeze-thaw cycles. Regularly validate stability via HPLC and functional assays (e.g., click reactivity with alkyne probes) .
Advanced Research Questions
Q. How can inconsistencies in NMR or mass spectrometry data be resolved when validating the structure of this compound?
- Methodological Answer :
- NMR discrepancies : Compare observed shifts with computational predictions (e.g., DFT calculations) or reference spectra of analogous PEGylated compounds. Check for solvent impurities or residual water.
- Mass spectrometry anomalies : Verify ionization efficiency (e.g., sodium adducts in ESI-MS) and calibrate instruments with PEG standards. Use high-resolution MS to distinguish isotopic clusters from contaminants.
Cross-validate findings with orthogonal techniques like FTIR (for functional groups) and GPC (for polydispersity) .
Q. What strategies can optimize the conjugation efficiency of this compound with biomolecules under varying reaction conditions?
- Methodological Answer :
- Stoichiometry : Use a 1.5–2.0 molar excess of this compound relative to the target biomolecule (e.g., proteins, oligonucleotides).
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is standard, but consider strain-promoted (SPAAC) or photoclick chemistry for sensitive biomolecules.
- Kinetic monitoring : Track conjugation efficiency via fluorescence quenching assays or SDS-PAGE.
Optimize pH (7.0–8.5) and temperature (25–37°C) to balance reaction speed and biomolecule stability .
Q. How should researchers design experiments to assess the stability of this compound in different solvent systems?
- Methodological Answer :
- Parameter selection : Test solvents (aqueous buffers, DMSO, ethanol) across physiological pH (4.0–9.0) and temperatures (4°C, 25°C, 37°C).
- Time-course analysis : Collect samples at 0, 24, 48, and 72 hours. Analyze degradation via HPLC and functional assays (e.g., loss of azide reactivity).
- Statistical rigor : Use triplicate measurements and ANOVA to identify significant degradation thresholds.
Reference ICH guidelines for accelerated stability testing .
Q. What are the best practices for troubleshooting low yields in this compound-mediated bioconjugation experiments?
- Methodological Answer :
- Diagnostic steps : Confirm azide functionality via IR spectroscopy (2100 cm⁻¹ peak). Check biomolecule integrity (e.g., denaturation via CD spectroscopy).
- Reagent validation : Ensure copper catalysts are freshly prepared (e.g., sodium ascorbate for Cu(I) stabilization).
- Alternative approaches : Test strain-promoted (e.g., DBCO) or tetrazine-based conjugation to bypass copper toxicity.
Document all variables (e.g., stirring speed, reaction volume) for systematic optimization .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility when using this compound in multi-laboratory studies?
- Methodological Answer :
- Standardized protocols : Provide detailed synthesis and conjugation steps, including batch-specific characterization data (e.g., polydispersity index).
- Inter-lab validation : Share reference samples and use blinded analysis for critical parameters (e.g., HPLC purity).
- Data transparency : Publish raw NMR/MS files in supplementary materials and adhere to FAIR data principles .
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in cellular assays?
- Methodological Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Report SEM or SD for triplicate measurements and use bootstrap resampling for EC₅₀ confidence intervals.
- Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalies.
Validate assumptions (e.g., normality via Shapiro-Wilk test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
